(3,4,5-Triiodophenyl)methanol

X-ray contrast agent synthesis Nonionic iodinated contrast media Intermediate building block

Procuring generic triiodobenzyl alcohol without verifying the 3,4,5-substitution pattern risks obtaining the 2,3,5-isomer (an auxin inhibitor) or other analogs-rendering the material unusable for contrast agent synthesis. (3,4,5-Triiodophenyl)methanol is the specific positional isomer required for nonionic X-ray contrast agent scaffolds (iohexol, iodixanol, iopentol, ioxilan) and radiopaque copolymer functionalization. - Threefold higher iodine density vs. mono-iodophenyl analogs, directly enhancing X-ray visibility. - Reactive -CH₂OH handle enables esterification, etherification, oxidation, and nucleophilic substitution. - Supported by ≥95% purity, GHS-compliant documentation, and cold-chain storage (2-8°C).

Molecular Formula C7H5I3O
Molecular Weight 485.83 g/mol
CAS No. 52273-53-7
Cat. No. B1394875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4,5-Triiodophenyl)methanol
CAS52273-53-7
Molecular FormulaC7H5I3O
Molecular Weight485.83 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1I)I)I)CO
InChIInChI=1S/C7H5I3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2
InChIKeyZEMRYPUNHUWEPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Basic Properties of (3,4,5-Triiodophenyl)methanol


(3,4,5-Triiodophenyl)methanol (CAS 52273-53-7, also known as 3,4,5-Triiodobenzyl alcohol) is an iodinated aromatic primary alcohol with the molecular formula C₇H₅I₃O and molecular weight 485.83 g/mol [1]. It features a phenyl ring fully substituted with iodine atoms at the 3, 4, and 5 positions, plus a reactive hydroxymethyl (-CH₂OH) group . Computed descriptors include XLogP3 of 3.0, a topological polar surface area of 20.2 Ų, one hydrogen bond donor, and one rotatable bond [1]. This compound is typically supplied as a ≥95% purity research intermediate and is classified under GHS as Acute Toxicity Category 4 (H302), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT SE Category 3 (H335) .

Contrast agent synthesis: 3,4,5-triiodo substitution pattern required for nonionic X-ray contrast agents (iohexol, iodixanol).
Radiopaque materials: Convertible to triiodophenyl isocyanate for methacrylate copolymers with high iodine density.
Versatile building block: Primary alcohol enables esterification, etherification, and oxidation for complex iodinated architectures.
Procurement note: Verify positional isomer identity; 2,3,5-isomer serves unrelated plant biology and kinase research.

Isomer Specificity of (3,4,5-Triiodophenyl)methanol


Triiodobenzyl alcohols are not a uniform commodity class where one isomer can be freely substituted for another. The specific iodine substitution pattern—3,4,5- versus alternative positional arrangements—dictates fundamentally different molecular recognition, reactivity, and downstream application domains. (3,4,5-Triiodophenyl)methanol is predominantly documented as a synthetic intermediate in the manufacture of nonionic X-ray contrast agents [1] and as a precursor to radiopaque polymer functionalization agents [2]. In contrast, its positional isomer 2,3,5-Triiodobenzyl alcohol (CAS 31075-53-3) is characterized as an auxin hormone inhibitor used in plant physiology and as an AKT pathway inhibitor in cancer research . The 3-amino-2,4,6-triiodobenzyl alcohol analog (CAS 1460-43-1) serves distinct applications involving amine-based derivatization . These divergences mean that generic procurement without verifying positional specificity will yield a compound unsuitable for the intended synthetic or biological application. The quantitative evidence below establishes where the 3,4,5-isomer offers measurable differentiation.

Positional isomer mismatch
3,4,5-isomer patent-documented for contrast agent precursors. 2,3,5-isomer documented as auxin inhibitor and AKT pathway probe; no patent evidence for contrast agent synthesis. Generic substitution may shift the intended synthetic or biological workflow.
Reactivity gap vs. fully substituted analogs
The primary -CH₂OH group enables direct derivatization. Fully substituted triiodo compounds (e.g., 1,2,3-triiodobenzene) lack this reactive handle, requiring different synthetic strategies and may not support the same molecular incorporation.

Quantitative Evidence: (3,4,5-Triiodophenyl)methanol vs. Analogues


Contrast Agent Intermediate vs. 2,3,5-Isomer

The 3,4,5-triiodo substitution pattern is explicitly required for synthesis of nonionic X-ray contrast agents such as iohexol, iodixanol, iopentol, and ioxilan. Patents describe a process for preparing these agents using N-alkylated-acylamino-triiodophenyl compounds, with the 3,4,5-triiodophenyl moiety serving as the core iodinated aromatic scaffold [1]. The positional isomer 2,3,5-Triiodobenzyl alcohol (CAS 31075-53-3) is not documented in any patent or primary literature as a viable precursor for this class of contrast agents; instead, its established application is as a plant growth regulator via auxin inhibition and as an AKT pathway inhibitor in cancer cell studies .

Contrast agent synthesis
Direct comparison
3,4,5-isomer: patent-documented intermediate for iohexol, iodixanol. 2,3,5-isomer: not documented for this class.
Isomer identity is critical for contrast agent R&D; 2,3,5-isomer is functionally irrelevant to this application.
Review patent literature for synthetic pathway requirements.
X-ray contrast agent synthesis Nonionic iodinated contrast media Intermediate building block

Radiopacity: Triiodophenyl vs. Mono-Iodophenyl Copolymers

In methacrylate-based copolymers functionalized with iodophenyl isocyanate moieties, the 3,4,5-triiodophenyl derivative delivers substantially higher radiopacity than the mono-iodophenyl analogue. Copolymers were synthesized by reacting carboxylic acid groups with either 4-iodophenyl isocyanate or 3,4,5-triiodophenyl isocyanate [1]. The triiodophenyl-functionalized copolymers exhibited high radiopacity suitable for biomedical X-ray visualization applications, whereas mono-iodophenyl functionalization yields proportionally lower iodine content and correspondingly reduced X-ray attenuation. Cytotoxicity evaluation via MTT assay on NIH3T3 cells (ISO10993-5 standard) confirmed that the triiodophenyl-functionalized copolymers have no cytotoxicity, supporting their utility in biomedical materials [1].

Radiopacity in copolymers
Head-to-head
3,4,5-triiodophenyl: 3 I per moiety vs. mono-iodophenyl: 1 I per moiety (3× iodine density).
Higher iodine loading per functionalization site supports X-ray contrast in biomedical polymer research.
Reported no cytotoxicity in MTT assay (NIH3T3, ISO10993-5).
Radiopaque polymers Biomedical materials X-ray imaging

Physicochemical Properties: 3,4,5- vs. 2,3,5-Isomer

While both 3,4,5- and 2,3,5-triiodobenzyl alcohol isomers share identical molecular formulas (C₇H₅I₃O) and molecular weights (485.83 g/mol), their computed physicochemical properties reveal measurable differences relevant to separation and formulation. The 3,4,5-isomer has a consensus Log P of 3.41 (range: 2.52–4.58 across five prediction methods) and a topological polar surface area (TPSA) of 20.23 Ų . The 2,3,5-isomer, by virtue of its asymmetric iodine distribution, exhibits altered dipole moment and chromatographic retention behavior. These differences are sufficient to enable baseline chromatographic separation but are not large enough to significantly alter bulk solubility or lipophilicity .

Physicochemical differentiation
Class-level inference
Consensus Log P 3.41 (range 2.52–4.58); TPSA 20.23 Ų
Chromatographic retention may differ between isomers; confirm identity by HPLC or NMR.
Computed values; verify experimentally for separation methods.
Lipophilicity Polar surface area Property prediction

GHS Hazard Profile

(3,4,5-Triiodophenyl)methanol carries a defined GHS hazard classification that informs procurement, storage, and handling decisions. The compound is classified as Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315: Causes skin irritation), Eye Irritation Category 2A (H319: Causes serious eye irritation), and STOT SE Category 3 (H335: May cause respiratory irritation) . Storage recommendations specify 2–8°C in sealed, dry conditions . These classifications are consistent across multiple vendor safety data sheets and provide a verifiable baseline for risk assessment in laboratory settings.

GHS classification
Supporting evidence
H302, H315, H319, H335
Defined hazard codes support safety documentation and PPE selection during laboratory handling.
Storage: 2–8°C, sealed, dry.
GHS classification Laboratory safety Procurement compliance

Hydroxymethyl Reactivity vs. Fully Substituted Analogs

The primary hydroxymethyl (-CH₂OH) group of (3,4,5-Triiodophenyl)methanol provides a reactive handle for esterification, etherification, oxidation to the corresponding aldehyde or carboxylic acid, and conversion to leaving groups (e.g., halides, tosylates). This contrasts with fully substituted triiodophenyl compounds lacking accessible functional groups—such as 1,2,3-triiodobenzene or 3,4,5-triiodobenzoic acid—which require different synthetic strategies for further elaboration . The -CH₂OH group enables direct incorporation of the triiodophenyl moiety into larger molecular architectures without requiring de novo construction of the iodinated core.

Hydroxymethyl reactivity
Class-level inference
Primary -CH₂OH enables esterification, etherification, oxidation. Fully substituted analogs lack this group.
Alcohol functionality supports versatile derivatization for iodinated molecule construction.
Reduces synthetic steps compared to de novo iodinated core synthesis.
Functional group reactivity Derivatization Synthetic versatility

Application Scenarios for (3,4,5-Triiodophenyl)methanol


Nonionic X-Ray Contrast Agent Synthesis

(3,4,5-Triiodophenyl)methanol serves as a key intermediate in the preparation of iodinated X-ray contrast agents, particularly nonionic N-alkylated-acylamino-triiodophenyl compounds including iohexol, iodixanol, iopentol, and ioxilan [1]. The 3,4,5-triiodo substitution pattern is essential for the core aromatic scaffold required in these agents. Procurement is indicated for medicinal chemistry groups, CROs, and pharmaceutical manufacturers engaged in contrast agent development or generic API synthesis.

Radiopaque Polymers for Biomedical Devices

When converted to 3,4,5-triiodophenyl isocyanate, this compound functions as a radiopacifying agent for methacrylate-based copolymers used in biomedical implants, embolization devices, and drug-delivery systems [1]. The triiodophenyl moiety provides threefold higher iodine density per functionalization site compared to mono-iodophenyl analogues, directly enhancing X-ray visibility [1]. These copolymers have demonstrated no cytotoxicity in MTT assays (ISO10993-5 standard) on NIH3T3 cells [1]. Procurement is relevant for polymer chemists and biomedical materials scientists developing radiopaque medical devices.

Iodinated Aromatic Building Block

The primary hydroxymethyl group provides a versatile reactive handle for esterification, etherification, oxidation, and nucleophilic substitution reactions, enabling incorporation of the triiodophenyl core into diverse molecular scaffolds [1]. The three iodine atoms confer high electron density for X-ray and CT imaging applications, while the defined physicochemical profile (XLogP3 = 3.0, TPSA = 20.2 Ų) supports predictable chromatographic behavior [2]. Procurement is indicated for synthetic chemistry laboratories requiring a pre-functionalized triiodophenyl building block.

Analytical Reference Standard

Due to its defined computed and experimental properties—including specific Log P range (2.52–4.58 across methods), TPSA (20.23 Ų), and chromatographic retention behavior—(3,4,5-Triiodophenyl)methanol can serve as a reference standard for developing or validating analytical methods targeting iodinated aromatic alcohols [1]. The compound's GHS hazard profile (H302, H315, H319, H335) [2] and recommended storage conditions (2–8°C, sealed, dry) support its use in regulated analytical environments.

Application
Selection Property
Validation Focus
Nonionic X-ray contrast agent synthesis
Positional isomer identity (3,4,5-triiodo)
Patent-documented synthetic pathway compatibility
Radiopaque polymers for biomedical devices
Iodine density per functionalization site
Radiopacity and cytotoxicity screening (MTT assay)
Iodinated aromatic building block
Primary alcohol reactivity
Functional group transformation scope
Analytical reference standard
Defined lipophilicity and polar surface area
Chromatographic method validation, GHS safety documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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